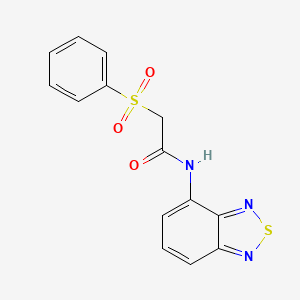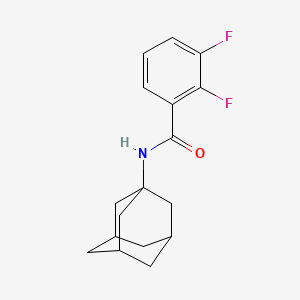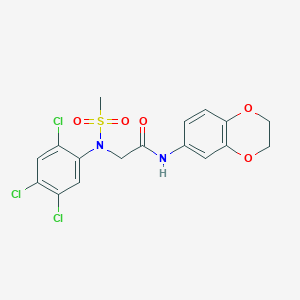![molecular formula C19H23N3O4S B4171205 N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4171205.png)
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide
Descripción general
Descripción
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as BAY 43-9006, Sorafenib, and Nexavar. It is a small molecule inhibitor that targets multiple tyrosine kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).
Mecanismo De Acción
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide inhibits multiple tyrosine kinases, including RAF kinase, VEGFR, and PDGFR. RAF kinase is involved in the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, which is the process of new blood vessel formation. By inhibiting these kinases, N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide can inhibit tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. The compound can also inhibit cell proliferation and migration. Additionally, N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide can inhibit angiogenesis, which can lead to the reduction of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the compound can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide. One direction is the development of new analogs that can improve the pharmacokinetic properties of the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer agents. Additionally, the compound's potential use in the treatment of other diseases, such as diabetes and inflammation, could be explored.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and is used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The compound has also been investigated for its potential use in the treatment of other types of cancer, including breast, lung, and colorectal cancer.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[[4-(methanesulfonamido)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-13(2)20-19(24)16-7-5-6-8-17(16)21-18(23)14-9-11-15(12-10-14)22-27(3,25)26/h5-13,22H,4H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVWDRJCUJGSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-nitrophenyl)-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4171125.png)
![(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl){2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl}amine](/img/structure/B4171138.png)
![N-(sec-butyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B4171139.png)
![12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4171144.png)


![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B4171159.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate](/img/structure/B4171168.png)
![7-(5-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4171179.png)


![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide dihydrochloride](/img/structure/B4171197.png)
![3-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B4171211.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4171215.png)